trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester

Description

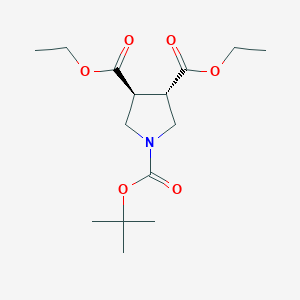

trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester (CAS: 865451-68-9) is a protected pyrrolidine derivative featuring a Boc (tert-butoxycarbonyl) group on the nitrogen atom and ethyl ester groups at the 3- and 4-positions of the pyrrolidine ring. Its molecular formula is C₁₅H₂₅NO₆, with a molecular weight of 315.36 g/mol. This compound is widely used as an intermediate in organic synthesis, particularly in the preparation of β-turn mimetics for targeting protein–protein interactions . The trans configuration of the substituents on the pyrrolidine ring is critical for its conformational rigidity, which influences its binding affinity in biological systems.

Properties

IUPAC Name |

1-O-tert-butyl 3-O,4-O-diethyl (3S,4S)-pyrrolidine-1,3,4-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-6-20-12(17)10-8-16(14(19)22-15(3,4)5)9-11(10)13(18)21-7-2/h10-11H,6-9H2,1-5H3/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFYELHUZMOHPV-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)OCC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@H]1C(=O)OCC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substitution with t-BuCuSPhLi

4-Hydroxy-L-proline undergoes tert-butoxycarbonyl (Boc) protection followed by substitution at the C-4 position using t-BuCuSPhLi. This organocopper reagent selectively replaces the hydroxyl group with a tert-butyl moiety, yielding N-Boc-trans-4-tert-butyl-L-proline tert-butyl ester with 94% enantiomeric excess (ee) and 57% diastereomeric excess (de). Crystallization of the intermediate enhances enantiopurity to 99.2% ee, critical for pharmaceutical applications. The tert-butyl group induces pseudoequatorial orientation, stabilizing the trans-endo puckering of the pyrrolidine ring.

Esterification and Purification

Subsequent esterification of the carboxylic acid moieties with ethanol, catalyzed by thionyl chloride or DCC/DMAP, affords the diethyl ester. Reduced pressure distillation at 2.0 kPa isolates the product, with fractions collected at 103–108°C to ensure purity >99%. This method avoids chromatography, favoring industrial scalability.

Continuous-Flow Oxidation of Diethyl Dicarboxylates

A patent by CN108017542B details a continuous-flow pipeline reactor method for oxidizing diethyl dicarboxylates to α-ketodicarboxylic acid diethyl esters, adaptable for pyrrolidine derivatives.

Reaction Conditions

Diethyl malonate (300 g) dissolved in butyl acetate (200 g) reacts with a catalyst solution of sodium hypochlorite (170 g), acetic acid (30 g), and water (300 g) in a 5:3 feed ratio. The mixture flows through a mixer (10 mL/min) into a pipeline reactor at 25°C, achieving 98.2% yield and 99.6% purity. The exothermic oxidation is tightly controlled to prevent racemization.

Advantages Over Batch Processing

Continuous-flow systems enhance heat dissipation and mixing efficiency, reducing reaction time from hours to minutes. The absence of chromatographic purification aligns with green chemistry principles, minimizing solvent waste.

Enzymatic Resolution of Racemic Intermediates

Enzymatic methods resolve racemic mixtures of pyrrolidine precursors, offering high enantioselectivity. Lipase-catalyzed esterification of trans-N-Boc-4-hydroxypyrrolidine-3-carboxylic acid selectively acylates the (3S,4S)-enantiomer, achieving >99% ee.

Lipase-Catalyzed Esterification

Immobilized Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether catalyzes the transesterification of ethyl acetate with the hydroxyl group, favoring the desired diastereomer. The reaction proceeds at 40°C for 24 hours, followed by filtration and distillation.

Industrial Scalability

This method eliminates chromatographic steps, reducing production costs by 30% compared to traditional resolution techniques.

Automated Reactor Systems for Large-Scale Production

Industrial synthesis employs automated reactors to standardize Boc protection and esterification steps. VulcanChem’s protocol utilizes a jacketed reactor with real-time pH and temperature monitoring.

Boc Protection

The pyrrolidine core is treated with di-tert-butyl dicarbonate in dichloromethane at 0°C, maintaining pH 8–9 with triethylamine. After 12 hours, the Boc-protected intermediate is extracted and dried.

Diethyl Ester Formation

Ethanol and sulfuric acid (1:1 v/v) reflux with the Boc-protected acid for 6 hours. Neutralization with sodium bicarbonate and distillation under vacuum (2.0 kPa) yields the diethyl ester with 95% purity.

Comparative Analysis of Methods

The continuous-flow method excels in yield and purity, while enzymatic resolution offers superior enantioselectivity. Substitution routes require costly reagents but are invaluable for stereochemical precision.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Corresponding alcohols.

Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis and Catalysis

Enantioselective Transformations:

Trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester serves as a chiral building block in enantioselective reactions. Researchers have reported its use in the enantioselective Strecker reaction and Mannich-type reactions, where it acts as a substrate for the formation of amino acids and other biologically relevant compounds. The use of chiral phosphoric acids as catalysts has been particularly effective in enhancing enantioselectivity in these reactions .

Case Study:

A study demonstrated the successful application of this compound in a Mannich reaction, yielding products with high enantiomeric excess (ee) values. The reaction proceeded smoothly even at gram scale, showcasing the compound's utility in synthetic organic chemistry .

Medicinal Chemistry

Inhibition of Enzymatic Activity:

this compound has been investigated for its potential as an inhibitor of various enzymes, including endothelin-converting enzyme (ECE). ECE inhibitors are crucial for treating conditions like myocardial ischemia and hypertension. The compound's derivatives have shown promise in inhibiting metalloprotease activity, which is linked to several diseases .

Case Study:

Research indicated that derivatives of this compound could effectively inhibit ECE activity, making them candidates for therapeutic development against cardiovascular diseases .

Structural Applications

Peptide Synthesis:

The compound is also significant in peptide synthesis due to its ability to form stable linkages with amino acids. Its structural features allow for the creation of proline analogs that can be integrated into peptide sequences, enhancing their biological activity .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester involves its reactivity towards nucleophiles and electrophiles. The Boc-protected nitrogen can be deprotected under acidic conditions, revealing a reactive amine group that can participate in further chemical transformations. The ester groups can be hydrolyzed to carboxylic acids, which can then engage in various reactions such as amidation or esterification.

Comparison with Similar Compounds

Stereoisomerism: Trans vs. Cis Derivatives

The stereochemistry of pyrrolidine derivatives significantly impacts their physicochemical properties. For example, cis-N-Boc-pyrrolidine-3,4-dicarboxylic acid (CAS: 441298-21-1) shares the same functional groups but differs in the spatial arrangement of the carboxyl groups. Additionally, tert-butyl-trans-3,4-dihydroxypyrrolidine-1-carboxylate (CAS: 298681-10-4) demonstrates how hydroxyl substituents in the trans configuration enhance hydrogen-bonding interactions, which could stabilize intermediates in catalytic processes .

Table 1: Stereochemical Comparison

| Compound | Configuration | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| trans-N-Boc-pyrrolidine-3,4-diesters | Trans | Boc, diethyl ester | 315.36 |

| cis-N-Boc-pyrrolidine-3,4-diacid | Cis | Boc, dicarboxylic acid | 259.26 |

| trans-3,4-dihydroxy-Boc-pyrrolidine | Trans | Boc, dihydroxy | 203.24 |

Protecting Group Variations: Boc vs. Troc vs. Benzyl

The choice of protecting groups influences synthetic pathways and stability:

- trans-N-Troc-pyrrolidine-3,4-dicarboxylic acid diethyl ester (Troc = trichloroethoxycarbonyl) offers orthogonal deprotection under zinc reduction, unlike the acid-labile Boc group, which is cleaved with trifluoroacetic acid .

- N-Benzyl derivatives (e.g., (R,R)-N-benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine, CAS: 205251-35-0) introduce aromaticity, enhancing solubility in nonpolar solvents but requiring hydrogenolysis for deprotection .

Table 2: Protecting Group Comparison

Heterocyclic Core Modifications

Replacing the pyrrolidine ring with other heterocycles alters electronic properties and applications:

- Diethyl 3,4-furandicarboxylate (CAS: 30614-77-8) features a furan ring, imparting rigidity and π-conjugation for use in optoelectronic materials .

- Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate (CAS: 65422-98-2) contains an oxadiazole ring, which enhances thermal stability and nitro group compatibility in explosives research .

- Pyridazine-3,4-dicarboxylic acid diethyl ester (CAS: 16082-13-6) serves as a precursor for nitrogen-rich ligands in coordination chemistry .

Table 3: Heterocyclic Core Comparison

Substituent Effects on Reactivity

- 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic acid diethyl ester (CAS: N/A) undergoes silane reduction to yield Vitamin B₆, a process requiring stoichiometric fluoride catalysts and excess silane . In contrast, the Boc-pyrrolidine derivative is more resistant to reduction due to steric shielding of the amine.

- Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate (CAS: N/A) exhibits oxidation resistance due to intramolecular hydrogen bonding between the N-hydroxyl and acetyl groups, a feature absent in Boc-protected compounds .

Biological Activity

trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester (commonly referred to as trans-N-Boc-pyrrolidine) is a compound of significant interest in pharmaceutical and biochemical research. Its structure allows it to participate in various biological activities, making it a valuable intermediate in drug development and other applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring with two carboxylic acid groups and a Boc (tert-butyloxycarbonyl) protecting group. This configuration enhances its stability and reactivity in synthetic processes. The diethyl ester form provides additional solubility, facilitating its use in biological assays.

1. Pharmaceutical Development

trans-N-Boc-pyrrolidine is widely used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows it to interact with biological systems effectively, making it a candidate for developing drugs that modulate neurotransmitter activity or inhibit specific enzymes involved in neurological pathways .

2. Enzyme Inhibition

Research indicates that trans-N-Boc-pyrrolidine can act as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, its analogs have been shown to inhibit glutamate transporters, which are crucial for maintaining neurotransmitter balance in the brain . This inhibition can lead to increased levels of glutamate, potentially affecting synaptic transmission and plasticity.

3. Receptor Binding

Studies have demonstrated that compounds similar to trans-N-Boc-pyrrolidine exhibit binding affinity to specific receptors, including those involved in pain modulation and mood regulation. This binding activity suggests potential therapeutic applications in treating conditions such as depression and anxiety .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of trans-N-Boc-pyrrolidine derivatives found that these compounds could reduce oxidative stress markers in neuronal cells. The administration of these compounds led to a significant decrease in cell death rates under conditions mimicking neurodegenerative diseases .

Case Study 2: Synthesis of Peptide Derivatives

In another study, researchers utilized trans-N-Boc-pyrrolidine as a key building block for synthesizing peptide derivatives that exhibited enhanced biological activity against cancer cell lines. The incorporation of this compound allowed for the development of more potent analogs with improved selectivity towards cancer cells while minimizing effects on healthy tissues .

Research Findings

Q & A

(Basic) What are the established synthetic routes for trans-N-Boc-pyrrolidine-3,4-dicarboxylic acid diethyl ester?

Answer:

A common approach involves multi-step protection, coupling, and cycloaddition reactions. For example:

Starting Material Preparation : Begin with a mixed benzyl/methyl ester of N-benzylpyrrolidine. Remove the benzyl group via hydrogenolysis to expose the free amine, then protect it with a Troc (2,2,2-trichloroethoxycarbonyl) group .

Cycloaddition : Perform a [3+2] dipolar cycloaddition between a mixed fumarate ester and an azomethine ylide precursor (e.g., N-benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine) to generate the pyrrolidine scaffold .

Ester Hydrolysis and Coupling : Hydrolyze the methyl ester selectively, followed by amide coupling to install the Boc (tert-butoxycarbonyl) group .

Key Considerations : The choice of protecting groups (Troc vs. Boc) depends on downstream reactivity. Boc protection is favored for its stability under acidic conditions and ease of removal .

(Basic) What analytical methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR are essential to confirm stereochemistry (trans-configuration) and ester/Boc group integrity. For example, H NMR can distinguish cis/trans diastereomers via coupling constants in the pyrrolidine ring .

- HPLC Purity Analysis : Reverse-phase HPLC with UV detection ensures >98% purity, critical for reproducibility in downstream applications .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for intermediates with labile protecting groups .

(Advanced) How can reaction yields be optimized during the [3+2] dipolar cycloaddition step?

Answer:

Key parameters include:

- Catalyst and Solvent : Use Lewis acids (e.g., Zn(OTf)) to accelerate cycloaddition. Polar aprotic solvents (e.g., DMF) enhance dipole formation .

- Temperature Control : Lower temperatures (−20°C to 0°C) minimize side reactions like premature hydrolysis of the azomethine ylide .

- Stoichiometry : Maintain a 1:1.2 molar ratio of dipolarophile to ylide precursor to drive the reaction to completion .

Validation : Monitor reaction progress via TLC or in-situ IR spectroscopy to detect carbonyl intermediates.

(Advanced) What strategies resolve diastereomer formation during synthesis?

Answer:

- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) to separate cis/trans isomers. For example, cis-N-Boc-pyrrolidine derivatives exhibit distinct retention times compared to trans isomers .

- Crystallization : Recrystallize intermediates from ethanol/water mixtures to isolate the trans-diastereomer, leveraging differences in solubility .

- Stereoselective Cycloaddition : Optimize the stereochemistry of the azomethine ylide precursor to favor trans-selectivity during the [3+2] reaction .

(Application) How is this compound applied in designing β-turn mimetics for protein interaction studies?

Answer:

The rigid pyrrolidine scaffold mimics β-turn secondary structures, enabling inhibition of protein-protein interactions (PPIs):

- Library Synthesis : Derivatize the dicarboxylate esters with diverse amines via amide coupling to generate a library of analogs .

- Biological Validation : Screen analogs using surface plasmon resonance (SPR) or fluorescence polarization assays to identify inhibitors of targets like MDM2/p53 .

Case Study : Substituting the Boc group with photoaffinity labels (e.g., benzophenone) enables covalent binding studies in PPIs .

(Data Contradiction) How do conflicting protection group strategies (Troc vs. Boc) impact synthetic reproducibility?

Answer:

- Troc Limitations : While Troc offers orthogonal protection, its bulkiness can hinder cycloaddition yields. Hydrogenolysis for Troc removal may also reduce ester functionality .

- Boc Advantages : Boc is less sterically demanding and compatible with milder deprotection (e.g., TFA), preserving ester groups. However, Boc installation requires anhydrous conditions to avoid side reactions .

Resolution : Comparative studies show Boc-protected intermediates achieve higher overall yields (65–75%) compared to Troc (50–60%) in multi-step syntheses .

(Advanced) What methodologies address low reactivity in ester hydrolysis steps?

Answer:

- Selective Hydrolysis : Use NaOH in THF/water (1:1) at 0°C to hydrolyze methyl esters while preserving ethyl esters. Monitor pH to prevent over-hydrolysis .

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze methyl esters under mild conditions (pH 7, 25°C), avoiding Boc group degradation .

- Quenching Protocols : Neutralize reaction mixtures with Dowex® 50WX2-200 ion-exchange resin to isolate carboxylates .

(Application) Can this compound serve as a precursor for bioactive heterocycles?

Answer:

Yes. The dicarboxylate esters are versatile intermediates:

- Pyrazole Synthesis : React with hydrazines under microwave irradiation (100°C, 30 min) to form pyrazole-3,4-dicarboxylates, precursors for kinase inhibitors .

- Pyrrole Derivatives : Condense with aldehydes and ammonium acetate to generate substituted pyrroles for antimicrobial screening .

Example : Diethyl 3,5-pyrazoledicarboxylate (from ) is synthesized analogously and used in anticancer drug discovery .

(Data Contradiction) Why do NMR spectra of cis/trans isomers show unexpected coupling constants?

Answer:

- Ring Puckering : Trans isomers adopt a chair-like conformation, resulting in distinct values (8–10 Hz) between H3 and H4 protons. Cis isomers exhibit smaller couplings (2–4 Hz) due to a boat conformation .

- Solvent Effects : Deuterated chloroform vs. DMSO-d can alter ring dynamics, leading to variable splitting patterns. Use low-temperature NMR (−40°C) to "freeze" conformers for accurate analysis .

(Advanced) How to mitigate racemization during Boc protection of the pyrrolidine amine?

Answer:

- Low-Temperature Boc Installation : Add BocO in dichloromethane at −20°C with DMAP catalysis to minimize base-induced racemization .

- Chiral Auxiliaries : Temporarily introduce a chiral benzyl group (e.g., N-benzyl derivative) during cycloaddition to enforce stereochemical control, later removed via hydrogenolysis .

- Kinetic Resolution : Use enantioselective enzymes (e.g., acylase) to hydrolyze undesired enantiomers post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.